Eucalyptol

Description

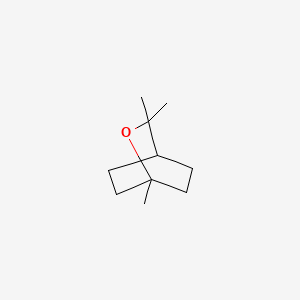

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGYLXZBRQIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020616 | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

49 °C (120 °F) - closed cup | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.9 [mmHg], 1.90 mm Hg at 25 °C | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |

CAS No. |

470-82-6 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cineole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCALYPTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

34.7 °F (NTP, 1992), 1.5 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eucalyptol's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucalyptol (B1671775) (1,8-cineole), a naturally occurring monoterpenoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic agent for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects. It delves into its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its impact on the production of pro-inflammatory mediators. This document summarizes quantitative data on its inhibitory activities, presents detailed experimental protocols for cited studies, and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including respiratory conditions, arthritis, and neurodegenerative disorders.[1][2][3] this compound, the primary bioactive component of eucalyptus oil, has been traditionally used for its medicinal properties and is now gaining scientific attention for its potent anti-inflammatory and antioxidant effects.[1][2][4] This guide elucidates the intricate mechanisms by which this compound exerts its anti-inflammatory action at the molecular level.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory effects are multifaceted, primarily targeting the inhibition of pro-inflammatory signaling pathways and the subsequent reduction of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[5] this compound has been shown to significantly inhibit the activation of NF-κB.[1][5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] this compound interferes with this process by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[5]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including ERK1/2, p38, and JNK, are also critical regulators of inflammation, controlling the production of inflammatory cytokines and mediators.[5][7] this compound has been demonstrated to reduce the phosphorylation of MAPKs, thereby dampening the downstream inflammatory cascade.[5][7]

Attenuation of the Arachidonic Acid Cascade

This compound significantly inhibits the metabolism of arachidonic acid, a key precursor for potent pro-inflammatory mediators.[8][9] It has been shown to suppress the production of leukotriene B4 (LTB4) and thromboxane (B8750289) B2 (TXB2), which are involved in neutrophil chemotaxis, vascular permeability, and platelet aggregation.[8] This inhibition is likely mediated through the modulation of enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[10]

Suppression of Pro-inflammatory Cytokines

A primary outcome of this compound's action on the NF-κB and MAPK pathways is the potent suppression of pro-inflammatory cytokine production. Studies have consistently shown that this compound significantly reduces the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various experimental models.[1][8]

Quantitative Data on this compound's Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key inflammatory markers.

| Target | Cell Type | Stimulant | This compound Concentration | % Inhibition | Reference |

| TNF-α | Human Monocytes | LPS | 10 µM (1.5 µg/mL) | 99% | [3] |

| Human Monocytes | LPS | 1 µM (0.15 µg/mL) | 77% | [3] | |

| Human Lymphocytes | Polyclonal | 10 µM (1.5 µg/mL) | 92% | [3] | |

| IL-1β | Human Monocytes | LPS | 10 µM (1.5 µg/mL) | 84% | [3] |

| Human Monocytes | LPS | 1 µM (0.15 µg/mL) | 61% | [3] | |

| Human Lymphocytes | Polyclonal | 10 µM (1.5 µg/mL) | 84% | [3] | |

| IL-6 | Human Monocytes | LPS | 10 µM (1.5 µg/mL) | 76% | [3] |

| Leukotriene B4 | Human Monocytes | LPS/IL-1β | Dose-dependent | Significant | [8] |

| Thromboxane B2 | Human Monocytes | LPS/IL-1β | Dose-dependent | Significant | [8] |

Note: Specific IC50 values for many of these targets are not consistently reported in the reviewed literature. The data presented reflects percentage inhibition at tested concentrations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

In Vitro Inhibition of Cytokine Production in Human Monocytes

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β) by human monocytes stimulated with lipopolysaccharide (LPS).

Methodology:

-

Isolation of Human Monocytes:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC fraction by adherence to plastic culture flasks for 2 hours at 37°C in a 5% CO2 incubator. Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).

-

-

Cell Culture and Treatment:

-

Adherent monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour.

-

Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

-

-

Quantification of Cytokines by ELISA:

-

After the incubation period, the cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-1β in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The assay typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest, followed by incubation with the culture supernatant, a detection antibody, a streptavidin-HRP conjugate, and a substrate solution to generate a colorimetric signal.

-

The absorbance is read using a microplate reader, and the cytokine concentrations are determined by comparison with a standard curve.

-

Western Blot Analysis of NF-κB Pathway Activation

Objective: To assess the effect of this compound on the activation of the NF-κB pathway by analyzing the protein levels of p65 and IκBα.

Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are pre-treated with this compound at various concentrations for 1 hour before stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total p65, phosphorylated p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified using densitometry software and normalized to the loading control.

-

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key inflammatory pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: Experimental workflow for in vitro cytokine assay.

Conclusion

This compound demonstrates robust anti-inflammatory activity through the targeted modulation of critical inflammatory signaling pathways, primarily the NF-κB and MAPK cascades. Its ability to suppress the production of a wide array of pro-inflammatory mediators, including cytokines and arachidonic acid metabolites, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate its clinical efficacy and safety profile in various inflammatory diseases.

References

- 1. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. inotiv.com [inotiv.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Eucalyptol's In Vitro Modulation of Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanisms through which eucalyptol (B1671775) (1,8-cineole) modulates key cellular signaling pathways. This compound, a major constituent of eucalyptus oil, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies.[1][2][3] Understanding its molecular interactions is crucial for the development of novel therapeutics. This document summarizes quantitative data, details experimental protocols, and visualizes the affected signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several critical intracellular signaling pathways. The primary pathways identified in vitro include:

-

NF-κB Signaling Pathway: A central regulator of inflammation, immune responses, and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1][2][[“]]

-

MAPK Signaling Pathways: This group of pathways, including ERK, p38, and JNK, is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation of these kinases.[[“]][5]

-

PI3K/Akt/mTOR Signaling Pathway: A critical pathway in cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.[6][7][8][9]

-

JAK-STAT Signaling Pathway: Plays a crucial role in cytokine signaling. This compound has been found to inhibit the phosphorylation of key proteins in this pathway.[10]

-

Transient Receptor Potential (TRP) Channels: this compound is known to interact with and modulate the activity of several TRP channels, which are involved in sensory perception and inflammation.[11][12][13]

Quantitative Data on this compound's In Vitro Effects

The following tables summarize the quantitative findings from various in vitro studies on the effects of this compound.

Table 1: Inhibition of Cytokine Production by this compound

| Cell Type | Stimulant | This compound Conc. | Cytokine | Inhibition (%) | Reference |

| Human Monocytes | LPS | 10 µM | TNF-α | ~99% | [14] |

| Human Monocytes | LPS | 10 µM | IL-1β | ~84% | [14] |

| Human Monocytes | LPS | 10 µM | IL-6 | ~76% | [14] |

| Human Monocytes | LPS | 10 µM | IL-8 | ~65% | [14] |

| Human Lymphocytes | Various | 10 µM | TNF-α | ~92% | [14] |

| Human Lymphocytes | Various | 10 µM | IL-1β | ~84% | [14] |

| Human Lymphocytes | Various | 10 µM | IL-4 | ~70% | [14] |

| Human Lymphocytes | Various | 10 µM | IL-5 | ~65% | [14] |

| T24 Bladder Epithelial Cells | TNF-α | Not Specified | IL-1β, IL-6, IL-8 (mRNA) | Effective Reduction | [15] |

Table 2: Effects of this compound on Cell Viability (IC50 Values)

| Cell Line | Exposure Time | IC50 Value | Reference |

| Human Gingival Fibroblasts | 10 min | 8.283 mM | [16] |

| Human Gingival Fibroblasts | 24 h | 7.318 mM | [16] |

| A549 Lung Cancer Cells | Not Specified | 224.50 µg/mL (nano-emulsion) | [17] |

| Jurkat, J774A.1, HeLa Cells | 24 h & 72 h | Varies by cell line | [18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been used, including:

-

Human peripheral blood monocytes and lymphocytes, isolated from whole blood.[14][19]

-

RAW 264.7 murine macrophage cell line.[5]

-

BEAS-2B human bronchial epithelial cells.[20]

-

A431 human skin squamous cell carcinoma cells, A375 human melanoma cells, and B16F10 mouse melanoma cells.[9]

-

T24 human bladder epithelial cells.[15]

-

Human gingival fibroblasts.[16]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

-

This compound Preparation: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

-

Stimulation: To induce an inflammatory response, cells are often pre-treated with a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) before or concurrently with this compound treatment.[1][2][5][19]

Cytokine Production Analysis (ELISA)

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Treatment: Treat cells with various concentrations of this compound with or without a stimulant for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Protein Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-NF-κB p65, NF-κB p65, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Expose cells to various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vitro studies.

Caption: Overview of signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro this compound studies.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Its Role in Chronic Diseases. | Semantic Scholar [semanticscholar.org]

- 4. consensus.app [consensus.app]

- 5. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scite.ai [scite.ai]

- 8. This compound targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound prevents bleomycin-induced pulmonary fibrosis and M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Modulation of transient receptor potential (TRP) channels by plant derived substances used in over-the-counter cough and cold remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Effects of 1,8-cineol(this compound) via NF-κB/COX-2 pathway in BEAS-2B cells and alleviates bronchoconstriction and airway hyperreactivity in ovalbumin sensitized mice | Sciety [sciety.org]

An In-Depth Technical Guide to the Biosynthesis of 1,8-Cineole in Eucalyptus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1,8-cineole, a monoterpenoid of significant interest in the pharmaceutical and fragrance industries, within Eucalyptus species. The document details the enzymatic pathways, regulatory mechanisms, and key experimental protocols for studying this valuable natural product.

Introduction

1,8-Cineole, also known as eucalyptol, is the dominant component of essential oils from many Eucalyptus species, often comprising up to 90% of the oil. Its wide range of biological activities, including anti-inflammatory, antimicrobial, and respiratory benefits, has made it a focal point for research and development. Understanding its biosynthetic pathway is crucial for optimizing yields through metabolic engineering and for the development of novel therapeutic agents.

The Biosynthetic Pathway of 1,8-Cineole

The biosynthesis of 1,8-cineole in Eucalyptus originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Upstream Pathways: MVA and MEP

The initial steps of terpenoid biosynthesis involve the production of IPP and DMAPP.

-

Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation steps yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical rate-limiting step in this pathway. A series of reactions then convert the initial product into IPP and DMAPP.

Isopentenyl pyrophosphate isomerase (IPPI) interconverts IPP and DMAPP, providing the optimal ratio for downstream reactions.

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP). This reaction is a crucial branch point, directing metabolic flux towards the synthesis of monoterpenes, including 1,8-cineole.

The Final Step: 1,8-Cineole Synthase

The final and committing step in the biosynthesis of 1,8-cineole is catalyzed by the enzyme 1,8-cineole synthase (CinS) . This monoterpene synthase utilizes GPP as its substrate. The reaction mechanism is thought to involve the isomerization of GPP to linalyl pyrophosphate, followed by a cyclization cascade that ultimately yields the bicyclic ether structure of 1,8-cineole.

Quantitative Data on 1,8-Cineole Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of 1,8-cineole in Eucalyptus species.

Table 1: Key Enzymes and their Roles in 1,8-Cineole Biosynthesis

| Enzyme | Abbreviation | Pathway | Role |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | Rate-limiting enzyme in the MVA pathway. |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Rate-limiting enzyme in the MEP pathway. |

| Isopentenyl pyrophosphate isomerase | IPPI | MVA & MEP | Interconverts IPP and DMAPP. |

| Geranyl pyrophosphate synthase | GPPS | Monoterpene Biosynthesis | Synthesizes the C10 precursor, GPP. |

| 1,8-cineole synthase | CinS | Monoterpene Biosynthesis | Catalyzes the final conversion of GPP to 1,8-cineole. |

Table 2: Relative Content of 1,8-Cineole in Eucalyptus Species

| Eucalyptus Species | Relative 1,8-Cineole Content (%) | Reference |

| Eucalyptus globulus | 70.0 (minimum) | |

| Eucalyptus camaldulensis | 16.48 - 43.61 | |

| Eucalyptus grandis | Not specified as a major component | |

| Eucalyptus cinerea | 72.85 - 95.62 |

Table 3: Relative Expression of Terpene Synthase (TPS) Genes in Eucalyptus grandis Tissues

| Tissue | Log2 Expression Value (FPKM) | Reference |

| Young Leaf | High | |

| Mature Leaf | High | |

| Shoot Tips | High | |

| Flower | Moderate | |

| Root | Low | |

| Phloem | Low | |

| Xylem | Low |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 1,8-cineole biosynthesis.

Extraction and Quantification of 1,8-Cineole by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify the amount of 1,8-cineole in Eucalyptus leaf tissue.

Protocol:

-

Sample Preparation:

-

Collect fresh, healthy Eucalyptus leaves.

-

Dry the leaves at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

-

Grind the dried leaves into a fine powder.

-

-

Extraction (Hydrodistillation):

-

Place a known weight of the powdered leaf material (e.g., 50 g) into a round-bottom flask.

-

Add distilled water to the flask to cover the plant material.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

-

Collect the essential oil that separates from the aqueous distillate.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A suitable capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at 5°C/min to 240°C.

-

Hold: 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Detector:

-

Ion source temperature: 230°C.

-

Mass range: 40-500 amu.

-

-

Quantification:

-

Prepare a series of standard solutions of 1,8-cineole of known concentrations.

-

Inject the standards and the extracted essential oil sample into the GC-MS.

-

Identify the 1,8-cineole peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Construct a calibration curve by plotting the peak area of the 1,8-cineole standard against its concentration.

-

Determine the concentration of 1,8-cineole in the sample by interpolating its peak area on the calibration curve.

-

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the transcript levels of genes involved in the 1,8-cineole biosynthesis pathway.

Protocol:

-

RNA Extraction:

-

Collect fresh Eucalyptus leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

RT-qPCR:

-

Reaction Mixture:

-

SYBR Green master mix

-

Forward and reverse primers for the target gene (e.g., CinS) and a reference gene (e.g., actin or ubiquitin)

-

cDNA template

-

Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplification.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

-

Terpene Synthase Activity Assay

Objective: To measure the enzymatic activity of 1,8-cineole synthase.

Protocol:

-

Protein Extraction:

-

Homogenize fresh or frozen Eucalyptus leaf tissue in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

Reaction Mixture:

-

Assay buffer (e.g., HEPES buffer, pH 7.0)

-

Divalent cation cofactor (e.g., MgCl2)

-

Substrate: Geranyl pyrophosphate (GPP)

-

Protein extract

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Product Extraction: Stop the reaction and extract the monoterpene products by adding an organic solvent (e.g., hexane (B92381) or pentane).

-

Analysis: Analyze the extracted products by GC-MS to identify and quantify the 1,8-cineole produced.

-

Visualizations of Pathways and Workflows

Biosynthesis Pathway of 1,8-Cineole

Caption: The biosynthetic pathway of 1,8-cineole from primary metabolites.

Regulatory Network of 1,8-Cineole Biosynthesis

Caption: A simplified regulatory network for 1,8-cineole biosynthesis in Eucalyptus.

Experimental Workflow for Studying 1,8-Cineole Biosynthesis

Caption: A typical experimental workflow for investigating 1,8-cineole biosynthesis.

Conclusion

The biosynthesis of 1,8-cineole in Eucalyptus is a complex and tightly regulated process involving multiple enzymes and two distinct upstream pathways. A thorough understanding of this pathway, from the precursor supply to the final enzymatic conversion and its genetic regulation, is paramount for the targeted improvement of 1,8-cineole production in these economically important species. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of plant science, biotechnology, and drug development to further explore and exploit this valuable natural product.

Eucalyptol: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptol (B1671775), also known as 1,8-cineole, is a natural monoterpenoid and a cyclic ether that constitutes the primary component of eucalyptus oil, often comprising 70-90% of its volume.[1][2] It is a colorless liquid with a characteristic fresh, camphor-like odor and a spicy, cooling taste.[1][3] Beyond its well-known aromatic properties, this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a molecule of significant interest in drug development and therapeutic applications.[4] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, complete with experimental protocols and a visualization of its key anti-inflammatory signaling pathway.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in various scientific and industrial contexts. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane | [1][3] |

| Synonyms | 1,8-Cineole, Cajeputol | [1][3] |

| CAS Number | 470-82-6 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [5] |

| Appearance | Colorless liquid | [3][6] |

| Odor | Camphor-like | [3] |

| Melting Point | 1-2.9 °C | [1][6] |

| Boiling Point | 176-177 °C | [1][3] |

| Density | 0.921-0.9225 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.455-1.460 at 20 °C | [7][8] |

| Vapor Pressure | 1.90 mmHg at 25 °C | [6] |

| Flash Point | 47-48 °C | [9] |

Solubility Profile

This compound's solubility is a critical factor in its formulation for pharmaceutical and other applications. It is characterized by its lipophilic nature.

| Solvent | Solubility | Reference(s) |

| Water | 0.35 g/100 mL (3500 mg/L) at 21 °C (Slightly soluble/Insoluble) | [6][9][10] |

| Ethanol | Miscible | [3][6] |

| Ether | Miscible | [3][6] |

| Chloroform | Miscible | [3][6] |

| Glacial Acetic Acid | Miscible | [6][7] |

| Oils (Fixed) | Miscible | [7][9] |

| Glycerol | Miscible | [6] |

| Propylene Glycol | Miscible | [6] |

| Carbon Tetrachloride | Slightly soluble | [6][10] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key analytical procedures.

Purity and Assay Determination by Gas Chromatography (GC)

This method is used to determine the purity of this compound and is based on the United States Pharmacopeia (USP) monograph.[11]

-

Chromatographic System:

-

Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).[11]

-

Column: 0.32-mm × 60-m fused-silica capillary column coated with G16 phase.[11]

-

Carrier Gas: Helium with a column head pressure of 30 psi.[11]

-

Injector and Detector Temperature: Maintained at 250 °C.[11]

-

Column Temperature Program: Initially maintained at 60 °C, then increased to 200 °C at a rate of 6 °C per minute.[11]

-

Split Flow Rate: Approximately 50 mL per minute.[11]

-

-

Procedure:

-

Assay Preparation: Accurately weigh about 90 mg of this compound, transfer to a 100-mL volumetric flask, dilute with methanol (B129727) to volume, and mix.[11]

-

System Suitability Solution: Prepare a solution containing 0.2 mg/mL of limonene (B3431351) and 0.9 mg/mL of this compound in methanol. The resolution between the limonene and this compound peaks should not be less than 2.0.[11]

-

Injection: Inject the assay preparation into the gas chromatograph.

-

Analysis: Record the peak responses and calculate the percentage of C₁₀H₁₈O by comparing the peak area of this compound to the total area of all peaks.

-

Determination of Specific Gravity

The specific gravity is determined at 25 °C as per USP guidelines.[11]

-

Apparatus: A calibrated pycnometer or a suitable digital density meter.

-

Procedure:

-

Calibrate the instrument with purified water.

-

Equilibrate the this compound sample to 25 °C.

-

Measure the density of the this compound sample.

-

The specific gravity is the ratio of the density of this compound to the density of water at the same temperature. The specified range is between 0.921 and 0.924.[11]

-

Refractive Index Measurement

The refractive index is measured at 20 °C.[11]

-

Apparatus: A calibrated Abbe refractometer with a sodium light source (D-line).

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a few drops of the this compound sample to the prism of the refractometer, which is maintained at 20 °C.

-

Allow the sample to reach thermal equilibrium.

-

Read the refractive index. The acceptable range is between 1.455 and 1.460.[11]

-

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is its ability to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]][13]

Anti-Inflammatory Action of this compound via NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the activation of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This compound has been shown to interfere with this pathway, leading to a reduction in the inflammatory response.[[“]][13][14]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

This diagram illustrates how this compound can block the activation of the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and ultimately reducing the production of inflammatory mediators. This mechanism underscores the therapeutic potential of this compound in inflammatory conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound [drugfuture.com]

- 8. chemsavers.com [chemsavers.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. This compound [chembk.com]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. consensus.app [consensus.app]

- 13. This compound regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effects of 1,8-cineol(this compound) via NF-κB/COX-2 pathway in BEAS-2B cells and alleviates bronchoconstriction and airway hyperreactivity in ovalbumin sensitized mice | Sciety [sciety.org]

Unveiling the Therapeutic Potential of Eucalyptol: A Technical Guide to Screening for Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptol (B1671775), a monoterpenoid also known as 1,8-cineole, is a major constituent of eucalyptus oil and has been traditionally used for its medicinal properties.[1][2] Recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, revealing a broad spectrum of novel biological activities. This technical guide provides an in-depth overview of the emerging pharmacological activities of this compound, with a focus on its anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3]

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4][5] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), this compound can prevent the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][7] this compound also suppresses the phosphorylation of key MAPK proteins, including ERK1/2 and p38.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[8]

1. Cell Culture and Seeding:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.

3. Measurement of Nitric Oxide (NO) Production:

-

After incubation, collect the cell culture supernatant.

-

Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.[9] Measure the absorbance at 540 nm.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Use the collected cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[8]

5. Western Blot Analysis for NF-κB and MAPK Pathways:

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK1/2, and p38.

-

Use appropriate secondary antibodies and detect the protein bands using a chemiluminescence detection system.[6]

Quantitative Data Summary

| Biological Activity | Assay | Cell Line/Model | This compound Concentration | Result | Reference |

| Anti-inflammatory | NO Production | RAW264.7 | 50-200 µg/mL | Dose-dependent inhibition of NO production. | [9] |

| TNF-α & IL-6 Production | RAW264.7 | 50-200 µg/mL | Significant reduction in TNF-α and IL-6 levels. | [9] | |

| Paw Edema | Mice | 100-400 mg/kg | Significant inhibition of paw edema. | [10] |

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[11][12]

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway .[2][9] this compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the suppression of cancer cell proliferation, migration, and invasion.[13] Furthermore, this compound can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[12] Transcriptome analysis has also revealed that this compound can down-regulate MYC and its target genes, which are involved in cell division and differentiation.[11]

Experimental Protocols

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[14]

1. Cell Seeding:

-

Seed cancer cells (e.g., HeLa, Jurkat) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

2. Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 3, 10, 30, 100, 300 µg/mL) for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[15][16]

1. Cell Treatment and Harvesting:

-

Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

2. Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol describes the analysis of the cell cycle distribution of this compound-treated cells using PI staining.[4][17]

1. Cell Fixation:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

2. Staining:

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

| Biological Activity | Assay | Cell Line | IC50 Value | Reference |

| Anticancer | MTT | Jurkat | 36.63 - 56.51 µg/mL | [14] |

| MTT | HeLa | 108.33 µg/mL (24h) | [14] | |

| MTT | HCT116 (Colon) | Not specified, but showed inhibition | [12] | |

| MTT | RKO (Colon) | Not specified, but showed inhibition | [12] | |

| MTT | A431 (Skin) | Not specified, but showed anti-metastatic activity | ||

| MTT | A375 (Melanoma) | Not specified, but showed anti-metastatic activity | ||

| MTT | B16F10 (Melanoma) | Not specified, but showed anti-metastatic activity | ||

| MTT | MDA MB-231 (Breast) | 10.00 ± 4.81µg/ mL (72h) | [18] | |

| MTT | 4T1 (Breast) | 17.70 ± 0.57µg/mL (72h) | [18] |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[8][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21]

1. Preparation of Inoculum:

-

Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

2. Serial Dilution:

-

Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

3. Inoculation:

-

Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

4. Incubation:

-

Incubate the plate at 37°C for 24 hours.

5. MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

| Microorganism | MIC Range (v/v) | Reference |

| Staphylococcus aureus | 0.25% - 8.0% | [8] |

| Escherichia coli | 0.25% - 8.0% | [8] |

| Pseudomonas aeruginosa | 0.25% - 8.0% | [8] |

| Candida albicans | 0.25% - 8.0% | [8] |

| Methicillin-resistant S. aureus (MRSA) | 7.23 mg/mL (bacteriostatic) | [20] |

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its therapeutic effects by scavenging free radicals and upregulating endogenous antioxidant defense systems.[3]

Signaling Pathway

This compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[13][22] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][23]

Experimental Protocols

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[24][25]

1. Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727).

2. Reaction Mixture:

-

Mix various concentrations of this compound with the DPPH solution.

-

A control containing only DPPH and methanol should be prepared.

3. Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

4. Calculation:

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to assess antioxidant capacity.[25][26]

1. ABTS Radical Cation Generation:

-

React ABTS stock solution with potassium persulfate to generate the ABTS radical cation (ABTS•+).

2. Reaction and Measurement:

-

Add different concentrations of this compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm.

3. Calculation:

-

Calculate the percentage of inhibition and the IC50 value.

Quantitative Data Summary

| Assay | This compound Concentration/Result | Reference |

| DPPH | IC50 = 117.3 µL/mL | [12] |

| IC50 = 1.75–12.62 mg/ml (for E. camaldulensis oil) | [27] | |

| ABTS | IC50 = 62.96 µL/mL | [12] |

| IC50 = 15.80µg/mL (for E. globulus root extract) | [25] |

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[13][28]

Signaling Pathways

The neuroprotective effects of this compound are associated with the activation of the Nrf2/HO-1 pathway , leading to reduced oxidative stress in the brain.[13] It also exhibits anti-inflammatory effects in the central nervous system by inhibiting the NF-κB pathway.[13] Furthermore, this compound has been shown to modulate the nitric oxide pathway, which may contribute to its anti-seizure activity.[28]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotective effects.

1. Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a suitable medium.

-

Induce neuronal damage using a neurotoxin (e.g., 6-hydroxydopamine or rotenone).

-

Co-treat the cells with various concentrations of this compound.

2. Cell Viability Assessment:

-

Measure cell viability using the MTT assay as described previously.

3. Measurement of Reactive Oxygen Species (ROS):

-